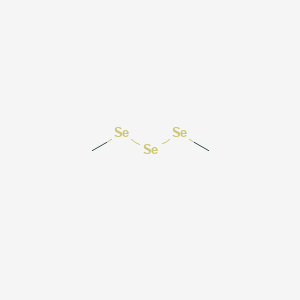
Dimethyl triselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl triselenide is an organoselenium compound with the chemical formula (CH₃Se)₂Se It is a member of the selenide family, which includes various compounds containing selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl triselenide can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with selenium in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product.
Another method involves the reaction of dimethyl diselenide with selenium in the presence of a reducing agent. This reaction also occurs under mild conditions and produces this compound as the main product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to ensure high yields and purity. The process typically includes the following steps:
Preparation of Reactants: Dimethyl selenide and selenium are prepared and purified.
Reaction: The reactants are combined in a reactor under controlled conditions, such as temperature and pressure.
Purification: The resulting this compound is purified using techniques such as distillation or chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl triselenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyl selenone and other selenium-containing compounds.
Reduction: It can be reduced to form dimethyl selenide and elemental selenium.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products
Oxidation: Dimethyl selenone and other selenium oxides.
Reduction: Dimethyl selenide and elemental selenium.
Substitution: Various organoselenium compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl triselenide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: this compound has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of dimethyl triselenide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, leading to changes in gene expression and cellular function.
In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of specific signaling pathways, such as the mitochondrial pathway. It can also inhibit the growth and proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Dimethyl triselenide is similar to other organoselenium compounds, such as dimethyl diselenide and dimethyl selenide. it has unique properties that distinguish it from these compounds:
Dimethyl Diselenide: this compound has a higher selenium content and different reactivity compared to dimethyl diselenide. It is more prone to oxidation and can form different selenium-containing products.
Dimethyl Selenide: this compound has a higher molecular weight and different chemical properties compared to dimethyl selenide. It is less volatile and has a higher boiling point.
Similar Compounds
- Dimethyl Diselenide
- Dimethyl Selenide
- Dimethyl Selenone
- Dimethyl Selenyl Sulfide
These compounds share some similarities with this compound but also have distinct chemical and physical properties that make them unique.
Eigenschaften
CAS-Nummer |
22009-80-9 |
|---|---|
Molekularformel |
C2H6Se3 |
Molekulargewicht |
267.0 g/mol |
IUPAC-Name |
(methyltriselanyl)methane |
InChI |
InChI=1S/C2H6Se3/c1-3-5-4-2/h1-2H3 |
InChI-Schlüssel |
JLYHRGWTAZOXPR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se][Se][Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


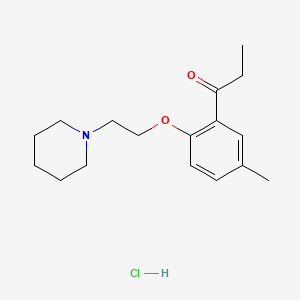
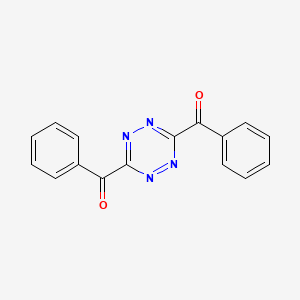
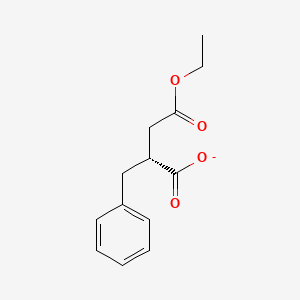
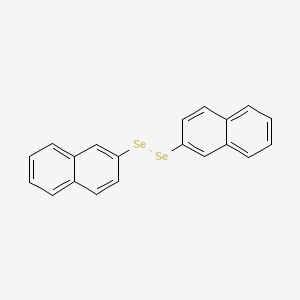
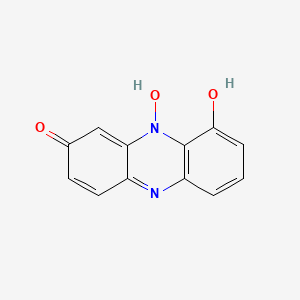
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

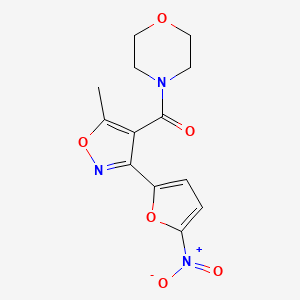
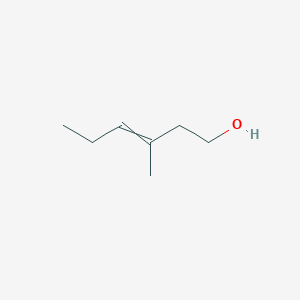
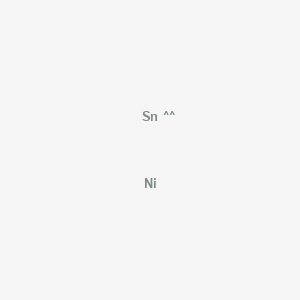
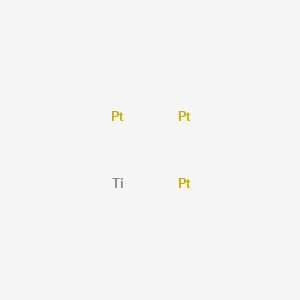
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)

